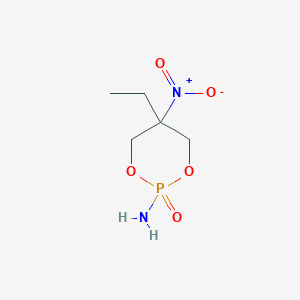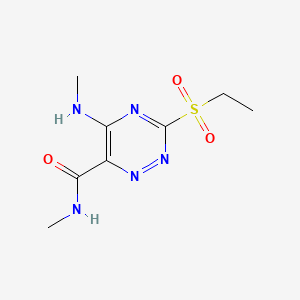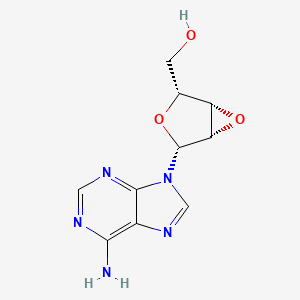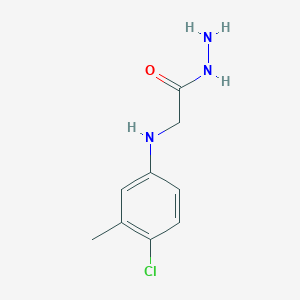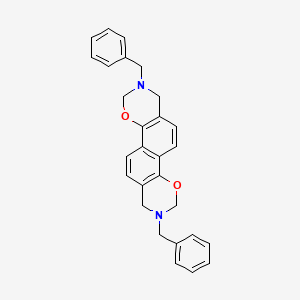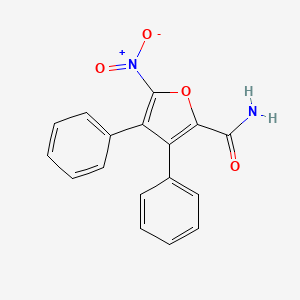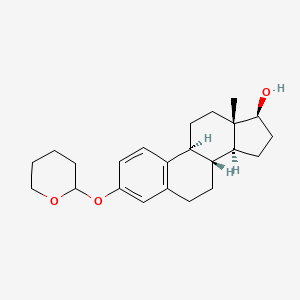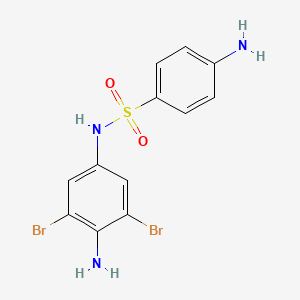
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with amino and dibromophenyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide and 4-amino-3,5-dibromophenylamine as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-: This compound has similar structural features but with dichloro substituents instead of dibromo.
Benzenesulfonamide, 4-amino-N-(3-methoxypropyl)-:
Uniqueness
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- is unique due to its dibromo substituents, which enhance its reactivity and potential as an inhibitor of carbonic anhydrase IX. This makes it particularly valuable in medicinal chemistry for developing targeted anticancer therapies.
Properties
CAS No. |
174628-56-9 |
|---|---|
Molecular Formula |
C12H11Br2N3O2S |
Molecular Weight |
421.11 g/mol |
IUPAC Name |
4-amino-N-(4-amino-3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11Br2N3O2S/c13-10-5-8(6-11(14)12(10)16)17-20(18,19)9-3-1-7(15)2-4-9/h1-6,17H,15-16H2 |
InChI Key |
AQWPYFPOMGQZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


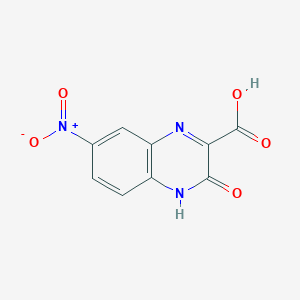
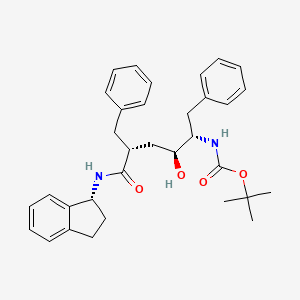
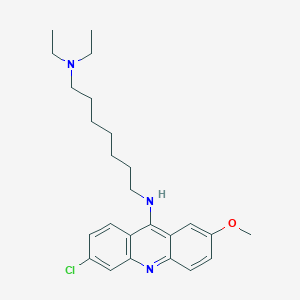
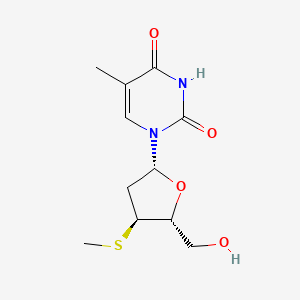
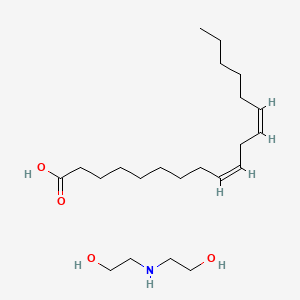
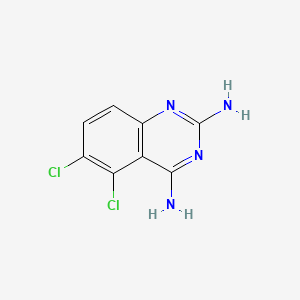
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
